6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
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Overview
Description
6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a propanoyl group, contributing to its distinct chemical and physical properties.
Preparation Methods
The synthesis of 6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves multiple steps, typically starting with the preparation of the core benzodiazepine structure. This is followed by the introduction of the dimethoxyphenyl and propanoyl groups through various organic reactions. Industrial production methods often involve optimizing these steps to maximize yield and purity while minimizing costs and environmental impact. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using various halogenating agents or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified benzodiazepine derivatives with altered pharmacological properties.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of benzodiazepines.
Biology: Investigated for its potential effects on biological systems, including its interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The pathways involved in these effects include the modulation of neurotransmitter release and the alteration of neuronal excitability.
Comparison with Similar Compounds
Compared to other benzodiazepines, 6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is unique due to its specific structural features, such as the dimethoxyphenyl and propanoyl groups. Similar compounds include:
- 6-(3-Bromophenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
- 6-(2,4-Dimethoxyphenyl)-9,9-dimethyl-5-(3-methylbutanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and pharmacological properties.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-6-23(30)28-19-10-8-7-9-17(19)27-18-14-26(2,3)15-20(29)24(18)25(28)16-11-12-21(31-4)22(13-16)32-5/h7-13,25,27H,6,14-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCCHOWCZWHBJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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